![molecular formula C5H6ClN3S B1377485 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride CAS No. 1443981-79-0](/img/structure/B1377485.png)
2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride
Overview
Description
“2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1443981-79-0 . It has a molecular weight of 175.64 and its IUPAC name is 2-amino-4-methylthiazole-5-carbonitrile hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride” is 1S/C5H5N3S.ClH/c1-3-4 (2-6)9-5 (7)8-3;/h1H3, (H2,7,8);1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 175.64 .Scientific Research Applications
Synthesis of Substituted Selenolo[3,2-d][1,2,3]triazinesand [1,3]Selenazolo[4,5-d][1,2,3]triazines
This research involves the synthesis of 5-substituted 3-amino-selenophene-2-carbonitriles and 2-substituted 4-amino-1,3-selenazole-5-carbonitriles, followed by reactions to form chloroselenolotriazines and chloroselenazolotriazines. These compounds are then subjected to S N Ar reactions with secondary amines under microwave irradiation (Perspicace et al., 2009).
Ring Transformation of 4-Amino-1H-1, 5-benzodiazepine-3-carbonitrile
This research describes the transformation of 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile hydrochloride into various compounds through reactions with hydroxylamine and methoxyamine, leading to the formation of benzimidazole derivatives and other related compounds (Okamoto et al., 1980).
Piperidine‐mediated Synthesis of Thiazolyl Chalcones
This study outlines the preparation of a series of thiazolyl chalcones and their derivatives as antimicrobial agents. The process involves Claisen-Schmidt condensation, leading to the formation of compounds such as 2-amino-6-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-aryl-4H-pyridine-3-carbonitrile, which exhibit antimicrobial properties (Venkatesan & Maruthavanan, 2011).
A One-Pot Synthesis of 2-Amino- and 2-(Arylamino)-Substituted Thiazoles
This research demonstrates a one-pot synthesis method for 4-substituted 2-amino or 2-(arylamino) thiazoles. The method includes the treatment of ketones with [hydroxy(tosyloxy)iodo]benzene and thioureas in acetonitrile (Moriarty et al., 1992).
Corrosion Inhibition Performance of Pyranopyrazole Derivatives
This study explores the inhibition of mild steel corrosion using synthesized pyranopyrazole derivatives. The derivatives, including compounds like 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, were found to be effective inhibitors in HCl solution (Yadav et al., 2016).
Synthesis of New Selenophene and Thiazole Analogues of the Tacrine Series
This research involves the synthesis of new 2-aminoselenophene-3-carbonitriles and 5-amino-1,3-thiazole-4-carbonitriles. These compounds were used to create derivatives with potential applications in medicinal chemistry (Seck et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 , which indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S.ClH/c1-3-4(2-6)9-5(7)8-3;/h1H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFCFXQFRNMFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride | |
CAS RN |
1443981-79-0 | |
Record name | 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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